Eupalinolide O
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Overview
Description
Eupalinolide O is a novel sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC. This compound has garnered significant attention due to its potent anticancer properties, particularly against human breast cancer cells . This compound induces cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupalinolide O is typically isolated from the aerial parts of Eupatorium lindleyanum DC. The extraction process involves ethanol reflux extraction, followed by reduced pressure concentration and macroporous resin column chromatography . High-speed counter-current chromatography (HSCCC) is then used for the preparative separation of this compound along with other sesquiterpenoid lactones . The two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water (1:4:2:3, v/v/v/v) is selected for this process .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions: Eupalinolide O undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using cytochrome P450 enzymes in human liver microsomes.
Hydrolysis: this compound is rapidly hydrolyzed by carboxylesterase enzymes.
Major Products Formed: The primary products formed from these reactions include various metabolites resulting from the enzymatic oxidation and hydrolysis processes .
Scientific Research Applications
Eupalinolide O has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Industry: While its industrial applications are still under exploration, this compound’s anticancer properties suggest potential use in pharmaceutical formulations.
Mechanism of Action
Eupalinolide O exerts its effects by inducing cell cycle arrest and apoptosis in cancer cells. The compound causes a loss of mitochondrial membrane potential, which is a hallmark of apoptosis . This compound activates caspases, leading to apoptotic cell death . Additionally, it results in cell cycle arrest in the G2/M phase by decreasing the expression of cell cycle-related proteins such as cyclin B1 and cdc2 . The suppression of the Akt pathway is also observed in cells treated with this compound .
Comparison with Similar Compounds
Eupalinolide O is part of a group of sesquiterpene lactones isolated from Eupatorium lindleyanum DC. Similar compounds include:
- Eupalinolide A
- Eupalinolide B
- Eupalinolide G
- Eupalinolide H
- Eupalinolide I
- Eupalinolide J
- Eupalinolide K
Uniqueness: this compound stands out due to its potent anticancer activity, particularly against human breast cancer cells . While other eupalinolides also exhibit biological activities, this compound’s ability to induce apoptosis and cell cycle arrest makes it a unique and promising compound for cancer research and therapy .
Properties
Molecular Formula |
C22H26O8 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9+,16-5+/t17-,18+,19+,20-/m0/s1 |
InChI Key |
MAIWERGSXNNKMK-KJXUJBMCSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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